molecular formula C14H12BrN3OS2 B6424447 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 2034542-35-1

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B6424447
CAS No.: 2034542-35-1
M. Wt: 382.3 g/mol
InChI Key: XAVZUAWCADIZNP-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a complex organic compound that features a combination of pyrazole, thiophene, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Thiophene Derivative Preparation: The thiophene ring is often prepared through the cyclization of a suitable precursor, such as 2-bromoacetophenone.

    Coupling Reaction: The pyrazole and thiophene derivatives are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[2-(1H-pyrazol-1-yl)ethyl]thiophene-2-carboxamide
  • N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Uniqueness

4-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is unique due to the presence of both bromine and thiophene groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS2/c15-10-7-13(21-9-10)14(19)16-8-11(12-3-1-6-20-12)18-5-2-4-17-18/h1-7,9,11H,8H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVZUAWCADIZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=CC(=CS2)Br)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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